1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine
Description
1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-iodophenyl group and a piperidine moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient nature and bioisosteric properties, enabling interactions with biological targets such as enzymes and receptors .
Synthesis:
The compound is synthesized via a multi-step protocol:
Heterocycle Formation: 4-Iodophenyl carboxylic acid is cyclized to form 5-(4-iodophenyl)-1,3,4-oxadiazole-2-thiol (intermediate) using ethanol, sulfuric acid, and hydrazine hydrate under reflux .
Electrophilic Coupling: The intermediate reacts with 1-(bromomethyl)piperidine derivatives in dimethylformamide (DMF) with lithium hydride (LiH) as a base, yielding the final product .
Properties
IUPAC Name |
2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGOOICDGILDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of anhydrous solvents and bases such as potassium carbonate to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Pathways
The compound’s reactivity is driven by its oxadiazole and piperidine moieties:
Oxadiazole Ring Reactions
-
Nucleophilic Substitution : The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the 2-position, particularly with amines or thiols under basic conditions .
-
Cycloaddition : The oxadiazole participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles.
-
Electrophilic Aromatic Substitution : The iodophenyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to iodine .
Piperidine Ring Reactions
-
Alkylation/Acylation : The piperidine nitrogen undergoes alkylation with alkyl halides or acylation with acid chlorides .
-
Reductive Amination : The secondary amine can react with carbonyl compounds under reducing conditions to form tertiary amines .
Synthetic Methods
The compound is typically synthesized via multi-step routes:
Step 1: Oxadiazole Formation
A common approach involves cyclization of a diacylhydrazide precursor using dehydrating agents like POCl₃ or PCl₅ . For example:
Step 2: Piperidine Functionalization
The piperidine ring is introduced via nucleophilic substitution or reductive amination. One method employs Ugi multicomponent reactions to link the oxadiazole and piperidine units .
Step 3: Iodophenyl Incorporation
The 4-iodophenyl group is added via Suzuki-Miyaura coupling or direct iodination of a phenyl precursor .
Functionalization Strategies
Comparative Reactivity of Analogues
Mechanistic Insights
-
Oxadiazole Stability : The ring’s electron-withdrawing nature increases resistance to hydrolysis compared to other heterocycles.
-
Iodine’s Role : The 4-iodophenyl group acts as a directing group in electrophilic substitution and participates in cross-coupling reactions (e.g., Sonogashira) .
-
Piperidine Flexibility : The chair conformation of the piperidine ring allows for stereoselective reactions at the nitrogen .
Scientific Research Applications
1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: The oxadiazole moiety is known for its electron-transporting properties, making this compound useful in the development of organic electronic materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Spectral Data :
- IR : Peaks at 1,650–1,680 cm⁻¹ (C=N stretching of oxadiazole) and 3,100–3,150 cm⁻¹ (C-H stretching of piperidine).
- 1H-NMR : δ 2.4–3.1 ppm (piperidine protons), δ 7.6–8.1 ppm (aromatic protons from 4-iodophenyl) .
The structural and functional attributes of 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine are compared below with analogous compounds from diverse studies.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: The 4-iodophenyl group in the target compound enhances antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to phenyl or alkyl-substituted analogs, likely due to improved membrane penetration .
Piperidine Modifications: Carboxylic acid derivatives (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration but improve solubility for intravenous applications. Unmodified piperidine (e.g., ) shows simpler synthesis but reduced target specificity.
Synthetic Complexity :
Biological Activity
1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a compound that combines the pharmacologically significant piperidine and 1,3,4-oxadiazole moieties. These structural components are well-documented for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C14H16IN3O
- Molecular Weight : 369.2 g/mol
- CAS Number : 623907-49-3
Antibacterial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. In a study evaluating various synthesized oxadiazole derivatives, compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the piperidine ring is believed to enhance the interaction with bacterial targets.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that derivatives with oxadiazole and piperidine can inhibit acetylcholinesterase (AChE) and urease effectively. For instance, certain derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard drugs .
| Compound | Enzyme Inhibition (IC50 µM) |
|---|---|
| 7l | 2.14 |
| 7m | 0.63 |
| 7n | 2.17 |
| Thiourea | 21.25 |
Anticonvulsant Activity
In related studies, compounds similar to this compound have been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model in rats. Certain derivatives exhibited significant anticonvulsant effects without neurotoxic side effects at tested doses . This suggests potential therapeutic applications in seizure disorders.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole-piperidine derivatives:
- Synthesis and Evaluation : A series of compounds bearing oxadiazole and piperidine were synthesized and evaluated for their pharmacological potential. The studies highlighted their antibacterial activities and enzyme inhibition capabilities .
- Structure-Activity Relationship (SAR) : The pharmacophore model was utilized to analyze the relationship between structure and biological activity in synthesized compounds. This approach helps identify key functional groups responsible for specific activities .
- In Vivo Studies : Further research is warranted to evaluate the in vivo efficacy of these compounds, particularly regarding their safety profiles and therapeutic potentials in treating infections or neurological conditions .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Characterization Methods |
|---|---|---|---|
| 1 | H2SO4, reflux | 60–75% | IR (C=N stretch: 1610 cm⁻¹) |
| 3 | DMF, LiH, 60°C | 50–70% | ¹H-NMR (δ 3.5–4.0 ppm for CH2-piperidine) |
Advanced: How can QSAR models guide structural optimization for enhanced bioactivity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological activity (e.g., IC50). For piperidine-oxadiazole derivatives:
Dataset Preparation : Curate a dataset of 43 compounds with reported SERT inhibitory activity (pIC50 = -log IC50) .
Descriptor Calculation : Use ADMET Predictor™ to compute descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptor count.
Model Validation : Apply partial least squares (PLS) regression with cross-validation (R² > 0.7). Key findings:
- Lipophilicity : Optimal logP range of 2.5–3.5 enhances blood-brain barrier penetration .
- Steric Effects : Bulky substituents on the oxadiazole ring reduce activity due to steric hindrance .
Q. Table 2: QSAR Model Predictors for SERT Inhibition
| Descriptor | Coefficient | Impact on Activity |
|---|---|---|
| logP | +0.45 | ↑ Lipophilicity → ↑ Activity |
| TPSA | -0.32 | ↑ Polarity → ↓ Activity |
| Hydrogen-bond acceptors | -0.28 | Excessive H-bonding → ↓ Permeability |
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
Use a combination of spectroscopic techniques:
IR Spectroscopy : Confirm oxadiazole C=N stretches (1600–1620 cm⁻¹) and sulfonamide S=O bonds (1150–1350 cm⁻¹) .
¹H-NMR : Identify piperidine CH2 protons (δ 2.5–3.5 ppm) and aromatic protons from the 4-iodophenyl group (δ 7.6–8.0 ppm) .
EI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 427 for C14H15IN4O2S) .
Note : For conformational analysis (e.g., piperidine chair vs. boat), use NOESY NMR to detect spatial proximity of protons .
Advanced: How can molecular docking resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in IC50 values across studies often arise from target flexibility or binding site variations.
Protein Preparation : Use AutoDock Vina to model the target (e.g., bacterial dihydrofolate reductase). Remove crystallographic water molecules and add polar hydrogens .
Docking Protocol :
- Grid Box : Center on the active site (coordinates: x=15.2, y=22.7, z=18.9; size=25 ų).
- Scoring Function : Compare binding energies (ΔG) of derivatives.
Analysis :
- Derivatives with a 4-iodophenyl group show stronger van der Waals interactions (ΔG = -9.2 kcal/mol) vs. unsubstituted analogs (ΔG = -7.8 kcal/mol) .
- Contradictions arise if docking uses closed vs. open conformations of the target. Validate with MD simulations.
Basic: What safety precautions are critical during synthesis?
Answer:
Handling 4-Iodophenyl Precursors : Use fume hoods and nitrile gloves to avoid thyroid toxicity .
Reaction Quenching : Add ice-cold water slowly to exothermic reactions to prevent splashing .
Waste Disposal : Neutralize acidic waste (e.g., H2SO4) with NaHCO3 before disposal .
Advanced: How do pharmacokinetic (PK) properties vary with structural modifications?
Answer:
Use in silico tools to predict ADMET properties:
Absorption : Compounds with TPSA < 90 Ų exhibit >80% human intestinal absorption .
Metabolism : Piperidine N-methylation reduces CYP3A4-mediated oxidation (t1/2 increases from 2.1 to 4.3 hours) .
Toxicity : The 4-iodo substituent increases hepatotoxicity risk (AMES test positivity) due to aryl iodide reactivity .
Q. Table 3: PK Predictions for Selected Derivatives
| Derivative | logP | TPSA (Ų) | CYP2D6 Inhibition | hERG Risk |
|---|---|---|---|---|
| 4-Iodo | 3.1 | 78 | Moderate | Low |
| 4-Chloro | 2.8 | 82 | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
